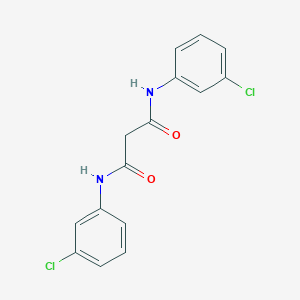

N,N'-Bis-(3-chloro-phenyl)-malonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N,N'-bis-(3-chloro-phenyl)-malonamide derivatives has been explored in various contexts. For instance, the synthesis of N,N'-bis-[4-(2-methyl-3-hydroxy-4-pyridinone)-phenyl]-malonamide was achieved through microwave-assisted synthesis using methyl maltol, p-phenylenediamine, and malonyl dichloride as the main raw materials . Another derivative, N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide, was synthesized via a multi-step process involving acylation, nitration, azidation, and pyrolysis-denitrogenation starting from oxalyl chloride and 3,5-dichloroaniline . Bismalonamides and bisthiomalonamides were synthesized and studied as extracting agents for metal ions from aqueous solutions . Additionally, N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid was synthesized from N-aminopyrimidine-2-one and malonyldichloride .

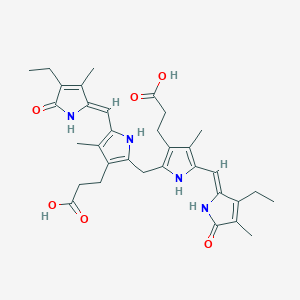

Molecular Structure Analysis

The molecular structures of these compounds were characterized using various analytical techniques. Infrared spectroscopy (IR), nuclear magnetic resonance (1H NMR), ultraviolet-visible spectroscopy (UV-vis), and mass spectrometry (MS) were used to confirm the structure of the 3-hydroxy-4-pyridinone derivative . Similarly, 1H NMR, IR, MS, and elemental analysis were employed to characterize the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide and its precursors . The malonamide derivatives used as models of nylons and peptidomimetic compounds were analyzed by X-ray diffraction, revealing that the planes of the peptide groups are approximately perpendicular .

Chemical Reactions Analysis

The chelating properties of the 3-hydroxy-4-pyridinone derivative with iron(III) ion were measured, showing a 1:1 ligand coordination under specific conditions and an apparent stability constant, indicating potential chelating potency for iron(III) ion . The thermal decomposition reactions of the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide were tested by differential scanning calorimetry (DSC), and the kinetics parameters of the pyrolysis were calculated, suggesting its potential as a high energetic explosive .

Physical and Chemical Properties Analysis

The physical properties of the N,N'-Bis(difuroxano[3,4-b:3',4'-d]phenyl)oxalic amide were determined, including its density, standard formation enthalpy, detonation velocity, and detonation pressure . The bismalonamides displayed higher distribution coefficients in chlorinated solvents than single malonamide, indicating efficient pre-organization of binding groups around the cation . The antimicrobial properties of the N-(5-benzoyl-2-oxo-4-phenyl-2H-pyrimidin-1-yl)-malonamic acid and its metal complexes were evaluated, showing good antibacterial activity against Gram-positive bacteria . The solid-state structure of N,N'-difluoro-N,N'-ethylenedi-p-toluenesulfonamide was characterized, revealing weak C-H...F and C-H...O hydrogen bonds and pi-stacking interactions .

Wissenschaftliche Forschungsanwendungen

Bismuth Compounds in Cancer Therapy : Bismuth complexes, similar in their use of heavy metals and coordination chemistry to the malonamide derivatives, have shown promise in biomedicine, particularly in cancer chemo- and radiotherapy. These compounds have been found to inhibit the growth and proliferation of various tumors, including breast, colon, and lung cancers. This suggests that malonamide derivatives could potentially have applications in cancer treatment, depending on their specific chemical properties and biological activities (Kowalik, Masternak, & Barszcz, 2019).

Coordination Compounds for Optoelectronic Applications : Cuprous bis-phenanthroline compounds, which feature metal-to-ligand charge transfer (MLCT) excited states similar to some functionalities that might be present in malonamide derivatives, have been studied for their potential in optoelectronic applications. The detailed understanding of these compounds' excited states and their photophysical properties suggests that malonamide derivatives, if they possess similar MLCT characteristics, could find use in fields such as organic light-emitting diodes (OLEDs) and photovoltaics (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000).

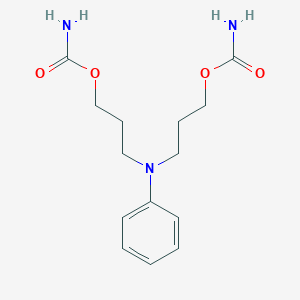

Self-Assembling Properties in Separation Processes : The self-assembling properties of malonamide extractants, particularly in oil phases used for nuclear fuel reprocessing, highlight the potential of malonamide derivatives in creating structured, functional materials. These materials could be relevant in separation technologies, nanotechnology, and materials science, where controlled assembly and microstructure formation are critical (Testard et al., 2008).

Eigenschaften

IUPAC Name |

N,N'-bis(3-chlorophenyl)propanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N2O2/c16-10-3-1-5-12(7-10)18-14(20)9-15(21)19-13-6-2-4-11(17)8-13/h1-8H,9H2,(H,18,20)(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZWOXAMUBVDXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)CC(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332464 | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis-(3-chloro-phenyl)-malonamide | |

CAS RN |

17722-14-4 | |

| Record name | N1,N3-Bis(3-chlorophenyl)propanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17722-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis-(3-chloro-phenyl)-malonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B103594.png)